Enantiomer-Specific Bay-Region Epoxide Formation
The (1R,2R)-dihydrodiol is not a metabolic dead-end but is further processed to specific bay-region diol epoxides, a key activation pathway for PAH carcinogenicity. Liver microsomes from 3-methylcholanthrene-treated rats metabolize the (−)-(1R,2R)-dihydrodiol predominantly to diol epoxide-2, whereas the (+)-(1S,2S)-enantiomer is metabolized predominantly to diol epoxide-1 [1].
| Evidence Dimension | Ratio of diol epoxide-1 to diol epoxide-2 formed |
|---|---|
| Target Compound Data | 1 : 5.5 (epoxide-1 : epoxide-2) |
| Comparator Or Baseline | (+)-(1S,2S)-dihydrodiol: 5.6 : 1 (epoxide-1 : epoxide-2) |
| Quantified Difference | ~30-fold difference in the ratio of epoxide isomers produced |
| Conditions | Liver microsomes from 3-methylcholanthrene-treated rats |
Why This Matters
The stereospecific formation of distinct epoxide isomers is critical for studies of PAH carcinogenesis, as these metabolites have different DNA-binding and mutagenic properties; using the correct enantiomer is essential for accurate metabolic pathway tracing.
- [1] Nordqvist, M., et al. (1982). Stereoselective metabolism of the optical isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene to bay-region diol epoxides by rat liver microsomes. Chemico-Biological Interactions, 40(1), 1-15. View Source
